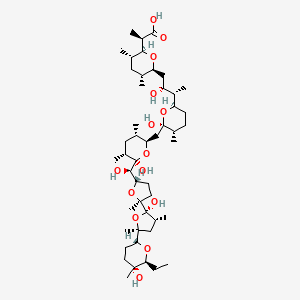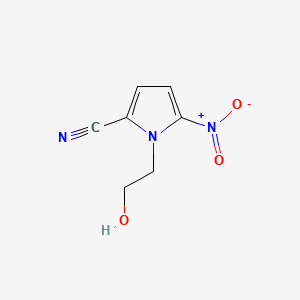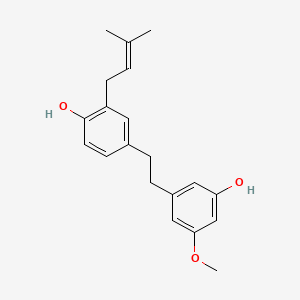
Cannabistilbene I
描述
Cannabistilbene I is a naturally occurring stilbene derivative found in the Cannabis sativa plant. Stilbenes are a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: Cannabistilbene I can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthesis involves the formation of the stilbene backbone followed by the introduction of hydroxyl, methoxy, and prenyl groups. The key steps include:
Formation of the Stilbene Backbone: This can be achieved through a Wittig reaction or a Heck coupling reaction.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate.
Methoxylation: The methoxy group can be introduced using methyl iodide in the presence of a base like potassium carbonate.
Prenylation: The prenyl group can be added using prenyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from Cannabis sativa plants. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to isolate and identify the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into dihydrostilbene derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions can introduce various functional groups into the stilbene backbone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrostilbene derivatives.
Substitution: Halogenated stilbenes.
科学研究应用
Cannabistilbene I has been studied for its potential therapeutic applications due to its diverse biological activities:
Chemistry: Used as a model compound to study stilbene chemistry and reactions.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Potential therapeutic agent for conditions like cancer, inflammation, and oxidative stress.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
作用机制
Cannabistilbene I exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, reducing the production of pro-inflammatory mediators.
Antioxidant: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
相似化合物的比较
Cannabistilbene I is unique among stilbenes due to its specific chemical structure and biological activities. Similar compounds include:
Resveratrol: Another well-known stilbene with antioxidant and anticancer properties.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and similar biological activities.
Cannabistilbene II: Another stilbene derivative found in Cannabis sativa with similar but distinct biological activities.
This compound stands out due to its unique prenylated structure, which may contribute to its specific biological effects and potential therapeutic applications .
属性
IUPAC Name |
4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-(3-methylbut-2-enyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-14(2)4-8-17-10-15(7-9-20(17)22)5-6-16-11-18(21)13-19(12-16)23-3/h4,7,9-13,21-22H,5-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIQDICARGCSMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)CCC2=CC(=CC(=C2)OC)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238791 | |
| Record name | Cannabistilbene I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91925-76-7 | |
| Record name | Cannabistilbene I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091925767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabistilbene I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABISTILBENE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C37HLY2WCW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


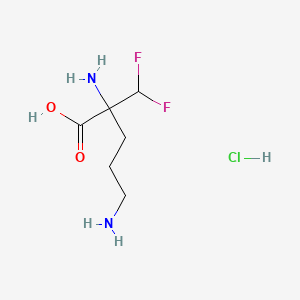
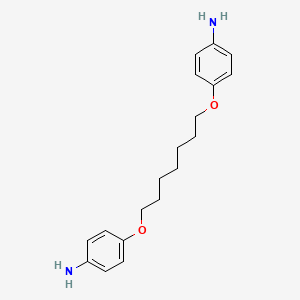
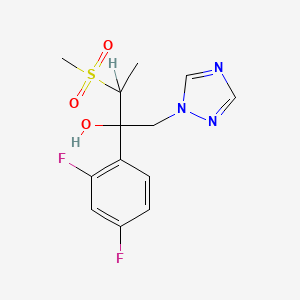



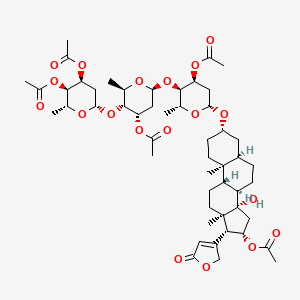

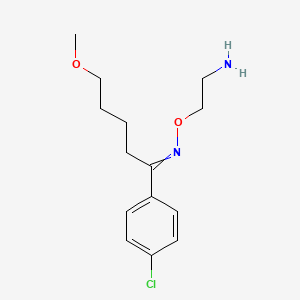

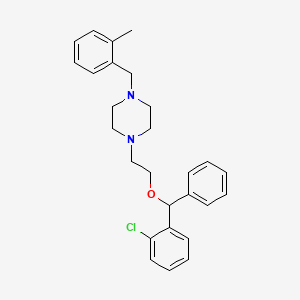
![(17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1207264.png)
